p-Phenylenediamine sulfate
Overview
Description
P-Phenylenediamine sulfate is a derivative of aniline and is a grey to off-white powder . It is used as a component in hair dyes, textiles, black henna tattoos, pesticides, polymers, and more . The exact color it imparts to hair depends on the other ingredients added to the hair coloring product .
Synthesis Analysis
P-Phenylenediamine (PPD) can be synthesized through various methods. One common method involves treating 4-nitrochlorobenzene with ammonia, and the resulting 4-nitroaniline is then hydrogenated . Another method involves the electropolymerization of poly (p-phenylenediamine) films on lightweight and inexpensive flexible carbon fiber fabrics by a potentiostatic technique .Chemical Reactions Analysis
P-Phenylenediamine (PPD) is involved in oxidative chemical reactions that are used in coloring hair . The reaction between PPD and MnO2 nanowires produces di-imine involving 2e− and 2H+ .Physical And Chemical Properties Analysis
P-Phenylenediamine sulfate is a grey to off-white powder . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Electrochemical Sensing and Quantification
p-Phenylenediamine sulfate: is utilized in electrochemical sensors for the detection and quantification of p-Phenylenediamine (p-PDA) . This application is critical due to p-PDA’s toxic nature, which can cause mutagenic and carcinogenic effects in humans. Electrochemical methods are preferred for their short analysis time, cost-effectiveness, ease of use, and potential for miniaturization .
Water Quality Analysis
Studies have shown that p-Phenylenediamine derivatives are present in tap water, which has implications for human health, such as hepatotoxicity and altered glycolipid metabolism. Research into the occurrence of these compounds in tap water is vital for human exposure risk assessment .
Cardioprotection Research
In medical research, p-Phenylenediamine sulfate is used to investigate the role of hydrogen sulfide (H2S) in cardioprotection induced by ischemic preconditioning in rat hearts. This research has implications for understanding the mechanisms of heart disease and potential therapeutic approaches .
Pharmaceutical Analysis
The compound is employed in the spectrophotometric determination of pharmaceuticals containing a phenolic group. It’s particularly used in the analysis of gold-pharmaceuticals such as sodium aurothiomalate and auranofin, as well as other drugs like dapsone hydrochloride, sulfamethoxazole, and sulfa drugs .
Hair Dye Chemistry
p-Phenylenediamine sulfate: is a chief component in oxidative hair dyes. It reacts with other compounds to permanently alter hair color through an oxidation process. This chemistry is fundamental to the cosmetic industry, particularly in the formulation of permanent hair dyes .
Polymer and Textile Industry
The compound is also used in the polymer and textile industries. It serves as a precursor in the synthesis of conductive and non-conductive polymers through chemical or electrochemical polymerization. Additionally, it acts as a redox mediator to transport electrons between electrodes and oxidase enzymes, which is essential for developing advanced materials .
Safety and Hazards
Future Directions
There is ongoing research into the recognition and quantification of p-Phenylenediamine (PPD), with a focus on electrochemical approaches due to their short analysis time, cost-effectiveness, ease of use, and ease of miniaturization . There is also interest in the development of new interfacial polymerization-based fabrication strategies to improve the performance of thin-film composite membranes .
Mechanism of Action
Target of Action
p-Phenylenediamine (PPD) is an organic compound that primarily targets the hair follicles when used in hair dyes . It is also used as a component of engineering polymers and composites like Kevlar .
Mode of Action
The mode of action of PPD involves complex chemical reactions. In the hair coloration process, the final permanent color develops during these reactions in the presence of an oxidant, such as hydrogen peroxide, and a coupler, such as resorcinol . PPD acts as a pre- or pro-hapten, undergoing (auto)oxidative transformation into haptens .
Biochemical Pathways
The biochemical pathways affected by PPD primarily involve the oxidation of the compound. PPD is (auto)oxidatively transformed into haptens, such as benzoquinone diimine, benzoquinone, or Bandrowski’s Base .
Pharmacokinetics
It is known that ppd can be quickly absorbed by the blood after oral intake or intake through the skin .
Result of Action
The result of PPD’s action is the development of a permanent color in hair dyes . It is also known to cause mutagenic and carcinogenic effects in humans due to the metabolites produced by ppd .
Action Environment
The action of PPD can be influenced by environmental factors such as the presence of an oxidant and a coupler . The concentration of these substances can affect the formation of haptens and the final color produced in hair dyes . Additionally, the pH value, solvent type, and type and concentration of added electrolytes can influence the electrochemical potentials of the aryldiamines and their transformation products .
properties
IUPAC Name |
benzene-1,4-diamine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.H2O4S/c7-5-1-2-6(8)4-3-5;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPKLWVNKAMAPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
106-50-3 (Parent) | |
Record name | 1,4-Benzenediamine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6066028 | |
Record name | p-Phenylenediamine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white solid; [MSDSonline] | |
Record name | 1,4-Benzenediamine sulfate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7250 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
p-Phenylenediamine sulfate | |
CAS RN |
16245-77-5 | |
Record name | 1,4-Benzenediamine, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16245-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenediamine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Phenylenediamine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene-1,4-diammonium sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.673 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-PHENYLENEDIAMINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7IGM30961 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1,4-BENZENEDIAMINE SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6256 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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